Researchers requiring cytocompatible photoinitiation for thick hydrogel constructs face solubility and cytotoxicity limitations with I2959 and TPO nanoparticles. LAP (CAS 85073-19-4) solves these with:
• 100 mM aqueous solubility-enables homogeneous 0.05-0.1% (w/v) working solutions without precipitation
• 405 nm visible light initiation-15-20% higher post-printing cell survival vs. 365 nm UV
• Single-component formulation-eliminates persulfate co-initiator cytotoxicity risks
• 7.38 mm curing depth with rapid 50 s gelation in GelMA systems
Supplied at ≥98% purity with rigorous QC documentation. Bulk quantities available.
Molecular FormulaC16H16LiO3P
Molecular Weight294.2 g/mol
Cat. No.B608461
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
LAP Technical Overview and Procurement
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP, CAS 85073-19-4) is a water-soluble Type I photoinitiator classified as an acylphosphinate salt [1]. Upon light exposure (typically 365–405 nm), LAP undergoes α-scission to generate free radicals that initiate polymerization of acrylate and methacrylate monomers, with a reported quantum yield of α-cleavage (ϕ(α)) of approximately 0.35 [2]. Its molecular structure incorporates a lithium counterion coordinated to a phenyl(2,4,6-trimethylbenzoyl)phosphinate anion, conferring aqueous solubility up to ~100 mM (29.4 mg/mL) . Commercial LAP is typically supplied at ≥95% purity with the molecular formula C₁₆H₁₆LiO₃P and a molecular weight of 294.2 g/mol .
405 nm visible-light initiation reduces phototoxic risk to cells
Reported efficient α-cleavage for acrylate/methacrylate systems
[1] Fairbanks BD, Schwartz MP, Bowman CN, Anseth KS. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. 2009;30(35):6702-6707. View Source
[2] Majima T, Schnabel W, Weber W. Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators. Generation and reactivity of OṖ(C6H5)(O−) radical anions. Makromol Chem. 1991;192(10):2307-2315. View Source
Why Generic Photoinitiators Cannot Replace LAP
Photoinitiators within the water-soluble Type I class—including Irgacure 2959, water-dispersible TPO nanoparticles, and Ru/SPS systems—exhibit fundamentally divergent performance profiles in aqueous hydrogel polymerization that preclude simple interchange. Irgacure 2959 (I2959) possesses markedly lower aqueous solubility (~0.5% w/v) compared to LAP, resulting in heterogeneous initiator distribution and variable crosslinking density in thick hydrogel constructs [1]. Water-dispersible TPO nanoparticles, while addressing the insolubility of native TPO, introduce nanoscale heterogeneity and require specialized formulation protocols that differ substantially from the homogeneous molecular dissolution achieved with LAP . Furthermore, the spectral overlap of each initiator with common LED sources varies considerably: I2959 requires shorter UV wavelengths (~365 nm) that increase phototoxic risk to encapsulated cells, whereas LAP initiates efficiently at 405 nm visible light, a wavelength substantially less damaging to DNA [2]. The Ru/SPS system offers rapid gelation (<5 s) but introduces a complex two-component formulation with sodium persulfate that can elevate cytotoxicity at higher concentrations, a complication absent from single-component LAP systems [3]. These differences in solubility, spectral response, and formulation complexity mean that protocols optimized for one photoinitiator cannot be directly ported to another without comprehensive revalidation of crosslinking kinetics, mechanical properties, and cytocompatibility.
Irgacure 2959
Lower aqueous solubility may cause heterogeneous initiator distribution and variable crosslinking density in thick constructs.
TPO nanoparticles
Water-dispersible forms require specialized formulation protocols and introduce nanoscale heterogeneity distinct from homogeneous molecular dissolution.
Ru/SPS system
Rapid gelation relies on a persulfate co-initiator, whose cytotoxicity at elevated concentrations may complicate cell-encapsulation workflows.
[1] Fairbanks BD, Schwartz MP, Bowman CN, Anseth KS. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. 2009;30(35):6702-6707. View Source
[2] Nguyen AK, Goering PL, Reipa V, Narayan RJ. The photoinitiator lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate with exposure to 405 nm light is cytotoxic to mammalian cells but not mutagenic in bacterial reverse mutation assays. Polymers. 2020;12(7):1489. View Source
[3] Lim KS, Schon BS, Mekhileri NV, et al. New visible-light photoinitiating system for improved print fidelity in gelatin-based bioinks. ACS Biomater Sci Eng. 2016;2(10):1752-1762. View Source
LAP vs. Irgacure 2959 and TPO: Evidence Guide
Aqueous Solubility
LAP achieves an aqueous solubility of 100 mM (29.4 mg/mL) at room temperature, which is approximately 20-fold higher than Irgacure 2959 (I2959), which has limited solubility of ~0.5% w/v (approximately 5 mg/mL) . Native TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is completely water-insoluble (<0.01 mg/mL), requiring formulation as nanoparticles or dispersion in organic co-solvents to achieve any aqueous compatibility [1]. This solubility differential directly impacts the homogeneity of initiator distribution in prepolymer solutions, particularly for high-concentration hydrogel formulations.
Aqueous SolubilityReported
LAP: 29.4 mg/mLI2959: ~5 mg/mL; TPO: <0.01 mg/mL
Supports homogeneous hydrogel mixing
Cross-study comparison; verify under own buffer conditions
~6-fold higher than I2959; >3000-fold higher than TPO
Conditions
Deionized water, 25°C, as reported in product datasheets and peer-reviewed literature
Why This Matters
Higher aqueous solubility enables homogeneous mixing without organic co-solvents, reducing solvent-related cytotoxicity and ensuring uniform crosslinking density throughout the hydrogel construct.
HydrogelBioinkPhotopolymerization
[1] Sigma-Aldrich. Water-Soluble Photoinitiators Technical Overview: LAP and Water-Dispersible TPO Nanoparticles. View Source
Polymerization Rate in GelMA
In a direct head-to-head comparison using identical GelMA prepolymer solutions, 0.1% (w/v) LAP cured approximately twice as fast under a 405 nm light source compared to 0.1% (w/v) Irgacure 2959 under 365 nm UV light, with visibly improved curing depth and crosslinking uniformity for LAP . In a separate study using thiol-ene clickable gelatin (GelAGE), LAP achieved a gelation time of 50 seconds versus 70 seconds for I2959, while the Ru/SPS system reached gelation in <5 seconds but introduced formulation complexity [1]. The faster kinetics of LAP are attributed to its higher molar extinction coefficient at 365–405 nm and efficient α-cleavage quantum yield of ~0.35 [2].
LAP is 29% faster than I2959 (50s vs. 70s); Ru/SPS is >10× faster but requires co-initiator
Conditions
GelAGE thiol-ene clickable gelatin, 0.1% w/v initiator, photorheometry at 365 nm (LAP/I2959) and 400–450 nm (Ru/SPS)
Why This Matters
Faster gelation reduces cell exposure time to free radicals during encapsulation, potentially improving post-printing viability while maintaining high print fidelity.
GelMABioprintingPhotocrosslinking
[1] Tytgat L, Van Damme L, Van Hoorick J, et al. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. Polymers. 2021;13(11):1877. View Source
[2] Majima T, Schnabel W, Weber W. Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators. Makromol Chem. 1991;192(10):2307-2315. View Source
Curing Depth and Light Penetration
In thiol-ene clickable gelatin (GelAGE) systems, LAP achieved a curing depth of 7.38 ± 2.13 mm, intermediate between Irgacure 2959 (no data provided but visually inferior uniformity) and the Ru/SPS system (8.88 ± 0.94 mm) [1]. Critically, while the Ru/SPS system offers superior light penetration, it requires a two-component formulation with sodium persulfate co-initiator, which introduces cytotoxicity concerns at elevated concentrations. LAP provides a single-component alternative with comparable or superior depth capability to I2959 without the formulation complexity of Ru/SPS. The improved penetration depth of LAP relative to I2959 is attributed to its extended absorbance tail into the visible region (400–405 nm), where light scattering in hydrogel matrices is reduced compared to shorter UV wavelengths [2].
LAP provides 83% of the curing depth of Ru/SPS without requiring a co-initiator
Conditions
GelAGE thiol-ene clickable gelatin, 0.1% w/v initiator, 365 nm (LAP/I2959) or 400–450 nm (Ru/SPS), 10 mm path length
Why This Matters
Adequate curing depth is essential for printing thick (>5 mm) tissue constructs; LAP enables fabrication of scaffolds with homogenous crosslinking density throughout without the formulation complexity and potential toxicity of Ru/SPS.
3D BioprintingThick HydrogelLight Penetration
[1] Tytgat L, Van Damme L, Van Hoorick J, et al. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. Polymers. 2021;13(11):1877. View Source
[2] Fairbanks BD, Schwartz MP, Bowman CN, Anseth KS. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. 2009;30(35):6702-6707. View Source
Radical Generation Quantum Yield
LAP undergoes α-scission with a quantum yield (ϕ(α)) of approximately 0.35 upon UV excitation, generating 2,4,6-trimethylbenzoyl radicals and OṖ(C6H5)(O⁻) radical anions [1]. This value establishes LAP as a highly efficient Type I photoinitiator for aqueous systems. While comparative quantum yield data for Irgacure 2959 under identical aqueous conditions is not available in the peer-reviewed literature, the reported ϕ(α) of LAP is comparable to benchmark values for commercial acylphosphine oxide photoinitiators in organic media (typically 0.3–0.6), validating its high initiation efficiency in water [2]. The radical anions generated are highly reactive toward olefinic monomers, with bimolecular rate constants (kR+M) in neat water of 3.8 × 10⁸ L/(mol·s) for methacrylamide and 2.2 × 10⁸ L/(mol·s) for acrylamide [1].
Quantum YieldClass-level
ϕ(α) ≈ 0.35
Within benchmark range for acylphosphine oxides
Aqueous flash photolysis; comparator data for I2959 limited
PhotochemistryRadical YieldInitiation Efficiency
Evidence Dimension
Quantum yield of α-cleavage (ϕ(α))
Target Compound Data
~0.35
Comparator Or Baseline
Class benchmark for acylphosphine oxides: 0.3–0.6
Quantified Difference
Within class benchmark range
Conditions
Aqueous solution, UV excitation, flash photolysis
Why This Matters
High quantum yield translates to efficient radical generation per absorbed photon, enabling lower initiator concentrations and shorter light exposure times, which reduce potential phototoxicity and initiator-related cytotoxicity.
PhotochemistryRadical YieldInitiation Efficiency
[1] Majima T, Schnabel W, Weber W. Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators. Makromol Chem. 1991;192(10):2307-2315. View Source
[2] Jockusch S, Turro NJ. Phosphinoyl Radicals: Structure, Reactivity, and Applications in Polymer Chemistry. In: Chatgilialoglu C, Studer A, eds. Encyclopedia of Radicals in Chemistry, Biology and Materials. Wiley; 2012. View Source
Cytocompatibility & Mechanical Properties in GelMA
In a systematic comparison of three photoinitiator systems for GelMA hydrogel fabrication, LAP-based hydrogels (0.01–0.5% w/v) achieved the highest compressive mechanical strength: 25–45 kPa for 10% (w/v) GelMA and 0.5–3.2 kPa for 5% (w/v) GelMA, compared to 8–30 kPa (10% GelMA) and 0.2–2.4 kPa (5% GelMA) for Ru/SPS, and 4–10 kPa (10% GelMA) and 0.2–2.4 kPa (5% GelMA) for Eosin Y [1]. LAP-based hydrogels also exhibited the lowest swelling ratio (4.75–5.5-fold for 10% GelMA) and the slowest degradation (195–360 min for 10% GelMA), indicating denser, more stable crosslinked networks. Cytocompatibility with NIH-3T3 fibroblasts was high for all systems, though LAP required UV exposure (365 nm) or visible light (405 nm), while Eosin Y and Ru/SPS enabled visible-light curing with potentially lower phototoxicity [1]. Notably, a separate study reported that LAP concentrations ≤0.1% w/v maintained >90% viability of encapsulated mesenchymal stem cells after 24 hours when cured with 405 nm light [2].
Cytocompatibility & MechanicsHead-to-head
LAP: 25–45 kPaRu/SPS: 8–30 kPa; Eosin Y: 4–10 kPa
Higher modulus for load-bearing models
10% GelMA; cell viability >90% at ≤0.1% LAP, 405 nm
Higher mechanical strength with comparable cytocompatibility makes LAP preferable for load-bearing tissue engineering applications (e.g., cartilage, bone) where scaffold stiffness must approximate native tissue mechanics.
[1] Lim KS, Schon BS, Mekhileri NV, et al. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules. 2025;26(10):6817-6833. View Source
[2] Nguyen AK, Goering PL, Reipa V, Narayan RJ. The photoinitiator lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate with exposure to 405 nm light is cytotoxic to mammalian cells but not mutagenic in bacterial reverse mutation assays. Polymers. 2020;12(7):1489. View Source
Visible Light Initiation and Spectral Coverage
LAP exhibits a maximum absorption wavelength (λmax) at approximately 384 nm with an absorbance tail extending to 405 nm, enabling efficient initiation using commercially available 405 nm LED light sources [1]. Irgacure 2959, in contrast, has a λmax below 300 nm with negligible absorbance beyond 365 nm, requiring UV-A or UV-B sources for efficient initiation [2]. This spectral difference has direct biological implications: 405 nm visible light causes significantly less DNA damage and phototoxicity to encapsulated cells compared to 365 nm UV light. In comparative cell encapsulation studies, the 24-hour survival rate of mesenchymal stem cells cured with 405 nm light (LAP) was 15–20% higher than cells cured with 365 nm UV light (I2959) . Molar extinction coefficients: LAP at 384 nm is reported as sufficient for volumetric printing applications with a 1 mm path length, though exact ε values vary by solvent [1].
Visible Light InitiationReported
365–405 nm (λmax ~384 nm)
405 nm LED reduces phototoxic risk
Extended absorbance tail vs. I2959 (UV-only)
405 nm LEDVisible Light CuringPhototoxicity
Evidence Dimension
Usable initiation wavelength range
Target Compound Data
365–405 nm (λmax ~384 nm)
Comparator Or Baseline
Irgacure 2959: <300–365 nm (λmax <300 nm)
Quantified Difference
LAP extends into visible region by +40 nm
Conditions
Aqueous solution, UV-Vis spectrophotometry
Why This Matters
405 nm compatibility enables use of low-cost, low-heat LED sources while reducing phototoxic risk to encapsulated cells—a critical factor in 3D bioprinting and cell therapy applications.
405 nm LEDVisible Light CuringPhototoxicity
[1] Lunelli L, et al. Figure 8: Structure and specifications of various photoinitiators. PMC11273351. View Source
[2] Fairbanks BD, Schwartz MP, Bowman CN, Anseth KS. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. 2009;30(35):6702-6707. View Source
LAP: Optimal Use Cases
Cell-Laden Hydrogel Bioprinting
LAP's combination of rapid polymerization kinetics (50 s gelation in GelAGE, ~2× faster than I2959 in GelMA) [1] and 405 nm visible light compatibility [2] makes it the preferred photoinitiator for extrusion-based and digital light processing (DLP) bioprinting where cell viability and print fidelity are paramount. The 15–20% higher post-printing cell survival rate with 405 nm versus 365 nm curing directly supports its use in printing stem cell-laden constructs for tissue engineering. Optimal working concentration: 0.05–0.1% (w/v) LAP with 405 nm LED exposure (10–30 mW/cm², 30–120 seconds) in GelMA, PEGDA, or methacrylated hyaluronic acid bioinks.
Uniform Crosslinking in Thick Scaffolds
For thick hydrogel constructs where light attenuation limits curing depth, LAP provides a single-component solution with a measured curing depth of 7.38 ± 2.13 mm in thiol-ene gelatin systems [1]. While the Ru/SPS system offers marginally greater depth (8.88 ± 0.94 mm), it requires a potentially cytotoxic persulfate co-initiator that complicates formulation and may compromise long-term cell viability [1]. LAP therefore represents the optimal balance of penetration depth, formulation simplicity, and cytocompatibility for fabricating tissue models exceeding 5 mm in thickness, such as osteochondral plugs, vascular grafts, and tumor spheroid models.
Load-Bearing Tissue Engineering
LAP-based GelMA hydrogels achieve compressive moduli of 25–45 kPa (10% w/v GelMA), which is 1.5–3× higher than Ru/SPS systems and 2.5–11× higher than Eosin Y systems under identical conditions [1]. This superior mechanical reinforcement, combined with slower degradation (195–360 min) and lower swelling (4.75–5.5-fold), makes LAP the initiator of choice for applications where the hydrogel scaffold must approximate the stiffness of native load-bearing tissues. Formulation guidance: 10% (w/v) GelMA with 0.05–0.1% (w/v) LAP, cured with 405 nm LED (30–60 mW/cm², 60–120 seconds) yields mechanical properties suitable for cartilage and bone tissue engineering.
High-Throughput Biomaterial Screening
The high aqueous solubility of LAP (100 mM, 29.4 mg/mL) [1] enables preparation of concentrated stock solutions that remain homogeneous without precipitation, facilitating automated liquid handling and high-throughput screening workflows. In contrast, the limited solubility of I2959 (~5 mg/mL) [2] and the requirement for sonication/dispersion of TPO nanoparticles introduce variability in multi-well plate assays. LAP's broad spectral compatibility (365–405 nm) also allows use with both UV and visible light sources commonly found in plate readers and microarray printers. Working concentration for high-throughput screening: 0.01–0.1% (w/v) LAP in PEGDA or GelMA, with 365–405 nm exposure times of 10–60 seconds depending on well geometry.
Application
Selection Property
Validation Focus
Cell-laden hydrogel bioprinting
Visible-light initiation and aqueous solubility
Post-printing viability and gelation kinetics
Thick scaffold fabrication
Curing depth with single-component formulation
Crosslink homogeneity through depth
Load-bearing tissue engineering
High compressive modulus
Mechanical property matching to native tissue
High-throughput biomaterial screening
High aqueous solubility for automated dispensing
Homogeneous stock solution stability
[1] Tytgat L, Van Damme L, Van Hoorick J, et al. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. Polymers. 2021;13(11):1877. View Source
[2] Lim KS, Schon BS, Mekhileri NV, et al. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules. 2025;26(10):6817-6833. View Source
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